Cas no 1807938-96-0 ([(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride)

[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride is a chiral amine hydrochloride derivative with a stereochemically defined indane scaffold. Its rigid bicyclic structure and amine functionality make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors or enzyme inhibition. The hydrochloride salt enhances stability and solubility for handling and formulation. The (1R,3S) configuration ensures high enantiopurity, critical for selective biological activity. This compound is suited for medicinal chemistry applications where precise stereocontrol is required, such as in the development of neuroactive or cardiovascular agents. Its synthetic versatility allows for further functionalization at the amine or indane core.
[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride structure
1807938-96-0 structure
Product name:[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride
CAS No:1807938-96-0
MF:C13H20ClN
MW:225.75760269165
CID:6118240
PubChem ID:86819699

[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • starbld0007614
    • 1807938-96-0
    • EN300-189903
    • AKOS026742475
    • EN300-1692973
    • 1808353-83-4
    • ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
    • rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride
    • [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride
    • Inchi: 1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H/t10-,13-;/m0./s1
    • InChI Key: VZIKZGIICVQSSR-VVBGOIRUSA-N
    • SMILES: Cl.NC[C@H]1C2C=CC=CC=2[C@H](C(C)C)C1

Computed Properties

  • Exact Mass: 225.1284273g/mol
  • Monoisotopic Mass: 225.1284273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1692973-2.5g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
2.5g
$1594.0 2023-09-20
Enamine
EN300-1692973-0.1g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
0.1g
$715.0 2023-09-20
Enamine
EN300-1692973-1g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
1g
$813.0 2023-09-20
Enamine
EN300-1692973-0.25g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
0.25g
$748.0 2023-09-20
Enamine
EN300-1692973-1.0g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
1.0g
$813.0 2023-07-10
Enamine
EN300-1692973-0.05g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
0.05g
$683.0 2023-09-20
Enamine
EN300-1692973-0.5g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
0.5g
$781.0 2023-09-20
Enamine
EN300-1692973-5.0g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
5.0g
$2360.0 2023-07-10
Enamine
EN300-1692973-10g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
10g
$3500.0 2023-09-20
Enamine
EN300-1692973-10.0g
rac-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, trans
1807938-96-0
10.0g
$3500.0 2023-07-10

Additional information on [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride

Introduction to [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride (CAS No. 1807938-96-0)

Compound with the chemical name [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, identified by its CAS number CAS No. 1807938-96-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates a dihydronaphthalene core, which is further substituted with an amine group and an isopropyl moiety at the 3-position. Such structural features make it an intriguing candidate for further exploration in medicinal chemistry.

The stereochemistry of the compound, specifically the (1R,3S) configuration, plays a crucial role in determining its pharmacological properties. The precise arrangement of stereocenters can significantly influence the compound's interactions with biological targets, making it essential to understand and optimize these aspects during drug development. The presence of the hydrochloride salt form enhances the compound's solubility in aqueous solutions, which is a critical factor for formulation and administration purposes.

In recent years, there has been growing interest in developing novel therapeutic agents that target specific enzymatic pathways involved in various diseases. The amine group in [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride provides a potential site for interaction with enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in signaling pathways that regulate cell growth, inflammation, and neurotransmission. By modulating their activity, compounds like this one could offer therapeutic benefits in conditions such as cancer, autoimmune disorders, and neurodegenerative diseases.

Recent studies have highlighted the importance of dihydronaphthalene derivatives in drug discovery. These compounds exhibit a range of biological activities due to their ability to mimic natural products and interact with biological targets in unique ways. For instance, some dihydronaphthalene-based molecules have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The structural similarity between these compounds and natural product scaffolds suggests that they may be able to elicit potent biological responses with high specificity.

The isopropyl group at the 3-position of the dihydronaphthalene ring in [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride contributes to its overall pharmacophore. This substitution pattern can influence both the electronic properties and steric environment of the molecule, thereby affecting its binding affinity and selectivity towards biological targets. Computational studies have been instrumental in understanding these interactions at a molecular level. Techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how the compound might bind to its target enzyme or receptor.

The development of novel drugs often involves a multi-step synthetic approach to construct the desired molecular framework. The synthesis of [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride requires careful consideration of reaction conditions and stereocontrol to ensure high yield and enantiomeric purity. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, have been employed to achieve this goal. These methods not only improve efficiency but also enhance the scalability of production processes.

In vitro and in vivo studies are essential for evaluating the potential therapeutic efficacy of new compounds. Initial assessments often involve testing the compound's ability to inhibit or activate specific enzymes or receptors using cell-based assays. Positive results from these studies can then be validated through animal models before moving on to human clinical trials. The ultimate goal is to demonstrate that the compound is safe and effective for its intended therapeutic use.

The pharmacokinetic properties of [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride are another critical aspect that needs to be evaluated during drug development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully assessed to ensure that the compound behaves predictably in vivo. Understanding these parameters helps in optimizing dosage regimens and minimizing potential side effects.

The field of medicinal chemistry is constantly evolving with new discoveries and technologies emerging at a rapid pace. Advances in genomics and proteomics have provided researchers with powerful tools for identifying new drug targets and understanding disease mechanisms at a molecular level. This information can guide the design of more targeted and effective therapeutic agents like [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride.

The future prospects for this compound remain promising as ongoing research continues to uncover new potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide. By leveraging cutting-edge technologies and innovative approaches, scientists hope to unlock the full therapeutic potential of molecules like this one.

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